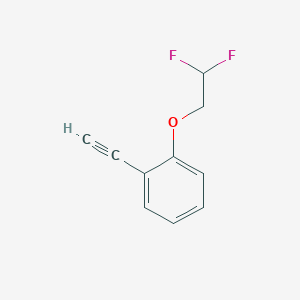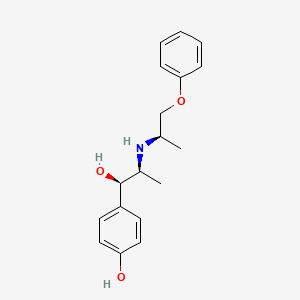
beta-Dihydrothevinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Dihydrothevinone: is a chemical compound with the molecular formula C23H29NO4. It is a derivative of thevinone and is primarily used in neurology research. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Dihydrothevinone can be synthesized through several chemical reactions. One common method involves the reaction of thevinone with reducing agents to produce this compound. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Beta-Dihydrothevinone has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: this compound is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the development of new drugs and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of beta-Dihydrothevinone involves its interaction with specific molecular targets in the nervous system. It binds to certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the inhibition of enzyme activity and alteration of ion channel function, leading to changes in neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Thevinone: The parent compound from which beta-Dihydrothevinone is derived.
Beta-Hydroxyamphetamine: A compound with similar structural features but different pharmacological properties.
Beta-Dihydroetorphine: Another derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain neurological receptors. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
16196-83-1 |
|---|---|
Molekularformel |
C23H29NO4 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
KRWAWNXEYPCCLG-WKUBJUINSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Kanonische SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)





![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)




